5'-Chloro-5'-deoxyguanosine 5'-Chloro-5'-deoxyguanosine
Brand Name: Vulcanchem
CAS No.: 21017-09-4
VCID: VC17621951
InChI: InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1
SMILES:
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol

5'-Chloro-5'-deoxyguanosine

CAS No.: 21017-09-4

Cat. No.: VC17621951

Molecular Formula: C10H12ClN5O4

Molecular Weight: 301.69 g/mol

* For research use only. Not for human or veterinary use.

5'-Chloro-5'-deoxyguanosine - 21017-09-4

Specification

CAS No. 21017-09-4
Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
IUPAC Name 2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1
Standard InChI Key YBIZLKQGKRXLAZ-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N

Introduction

Chemical Structure and Physicochemical Properties

5'-Chloro-5'-deoxyguanosine (molecular formula: C10H12ClN5O4\text{C}_{10}\text{H}_{12}\text{ClN}_5\text{O}_4, molecular weight: 301.69 g/mol) features a guanine base linked to a deoxyribose sugar with a chlorine atom replacing the hydroxyl group at the 5'-position. This modification reduces the sugar's polarity, influencing solubility and interaction with biological systems.

Physical Characteristics

  • Appearance: Off-white to light beige solid .

  • Melting Point: Analogous chlorinated nucleosides, such as 5'-chloro-5'-deoxyadenosine, exhibit melting points between 78–85°C , though decomposition may occur at higher temperatures (exothermic onset at ~144.5°C) .

  • Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and water under heated conditions .

Table 1: Comparative Properties of 5'-Chlorinated Nucleosides

Property5'-Chloro-5'-Deoxyguanosine5'-Chloro-5'-Deoxyadenosine
Molecular FormulaC10H12ClN5O4\text{C}_{10}\text{H}_{12}\text{ClN}_5\text{O}_4C10H12ClN5O3\text{C}_{10}\text{H}_{12}\text{ClN}_5\text{O}_3
Molecular Weight (g/mol)301.69285.69
Melting Point (°C)~80–85 (estimated)78–85
SolubilityDMSO, heated waterDMSO, heated water

Synthesis and Chemical Reactivity

The synthesis of 5'-chloro-5'-deoxyguanosine typically involves selective chlorination of protected guanosine derivatives. Methods adapted from analogous nucleosides provide a framework for its production.

Key Synthetic Routes

  • Appel Reaction: Conversion of the 5'-hydroxyl group to a chloride using carbon tetrachloride and triphenylphosphine . This method, validated for 5'-azido nucleosides, could be adapted by substituting reagents to introduce chlorine.

  • Iodobenzene Dichloride-Mediated Chlorination: Demonstrated for adenosine derivatives , this approach involves treating protected nucleosides with iodobenzene dichloride in acetonitrile, yielding chloro-substituted products.

  • POCl3-Based Chlorination: Used for 6-chloro-deoxyguanosine synthesis , phosphorus oxychloride (POCl3) could potentially chlorinate the 5'-position under controlled conditions with appropriate protecting groups.

Table 2: Synthesis Method Comparison

MethodSubstrateYield (%)Key Challenges
Appel Reaction Protected guanosine60–75Byproduct formation
Iodobenzene Dichloride Di-O-acetyl adenosine67Stereochemical control
POCl3 3',5'-di-O-acetyl guanosine50Competing reactions at N7/O6

Biological Activity and Mechanistic Insights

Chlorinated nucleosides often exhibit altered interactions with nucleic acid-processing enzymes. For example, 6-chloro-deoxyguanosine triphosphate has been shown to misincorporate into RNA, leading to transcriptional errors . While direct evidence for 5'-chloro-5'-deoxyguanosine is lacking, its structural similarity suggests potential roles in:

  • Enzyme Inhibition: The 5'-chloro group may sterically hinder phosphorylation by kinases, analogous to 5'-chloro-5'-deoxyadenosine's inhibition of troponin I phosphorylation .

  • DNA/RNA Incorporation: Chlorine's electronegativity could disrupt base pairing or polymerase recognition, as seen with other halogenated nucleosides .

Applications in Research and Biotechnology

Nucleic Acid Probes

The chlorine atom serves as a spectroscopic tag (e.g., in X-ray crystallography) and a site for further chemical modifications, enabling the study of nucleic acid structure and dynamics.

Antiviral and Anticancer Drug Development

Chlorinated nucleosides are explored for their ability to terminate DNA synthesis or induce mutagenesis in viral genomes. For instance, 5-chloro-2'-deoxycytidine exhibits antiviral activity by promoting lethal mutagenesis .

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